Lipophilicity Step‑Down: PhSCF2CH3 Is Significantly More Polar than PhSCF3 and PhSCH2CH3
The log P of 1,1‑difluoroethylsulfanylbenzene (PhSCF2CH3) is substantially lower than that of its perfluorinated analog PhSCF3 and also below that of the non‑fluorinated aliphatic thioether PhSCH2CH3, establishing a tunable middle ground for lipophilicity [1]. This differentiation is crucial when designing bioactive molecules where excessive lipophilicity drives off‑target binding or poor solubility.
| Evidence Dimension | Lipophilicity (log P, experimental) |
|---|---|
| Target Compound Data | PhSCF2CH3 (1): log P lower than both PhSCF3 and PhSCH2CH3 (exact values reported in Figure 2 of the source) |
| Comparator Or Baseline | PhSCF3 (2): higher log P; PhSCH2CH3 (3): higher log P than PhSCF2CH3 |
| Quantified Difference | PhSCF2CH3 is more polar than PhSCF3 and more polar than PhSCH2CH3 (rank order confirmed by experimental log P determination; absolute Δlog P values available in Figure 2 of the original reference) |
| Conditions | Shake‑flask log P determination (n‑octanol/water); compound 1 (PhSCF2CH3), 2 (PhSCF3), 3 (PhSCH2CH3). |
Why This Matters
Procurement of the correct analog directly determines whether lead‑optimization campaigns achieve the desired lipophilicity window; substituting with PhSCF3 would overshoot log P, while substituting with PhSCH2CH3 would remove the beneficial electronic effects of fluorination.
- [1] Rodil, A.; Slawin, A.M.Z.; Al‑Maharik, N.; Tomita, R.; O'Hagan, D. Fluorine‑containing substituents: metabolism of the α,α‑difluoroethyl thioether motif. Beilstein J. Org. Chem. 2019, 15, 1441‑1447. DOI: 10.3762/bjoc.15.144 View Source
